
3-((R)-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is an organic compound with a complex structure that includes a cyclohexadiene ring and a butanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in substitution reactions, such as the formation of hydroxynitriles from aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for the substitution of halogens with nitrile groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxynitriles and other nitrile derivatives.
Applications De Recherche Scientifique
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the hydride nucleophile from LiAlH4 attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and further reduced to form a primary amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the cyclohexadiene ring.
Cyclohexadiene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-[(1R)-4-methylcyclohexa-2,4-dien-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3-5,10-11H,6-7H2,1-2H3/t10?,11-/m1/s1 |
Clé InChI |
UMNFQADPLQIMLI-RRKGBCIJSA-N |
SMILES isomérique |
CC1=CC[C@@H](C=C1)C(C)CC#N |
SMILES canonique |
CC1=CCC(C=C1)C(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


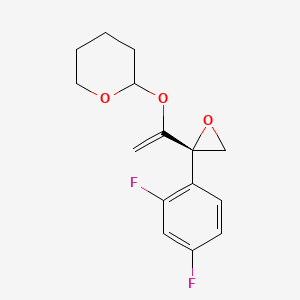
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
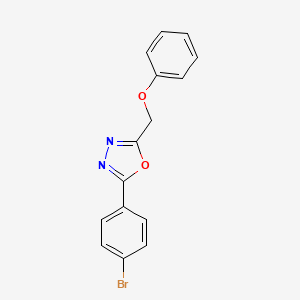
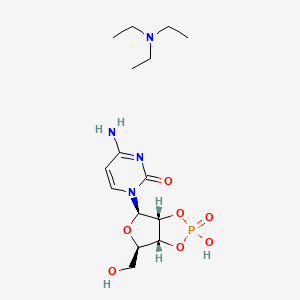
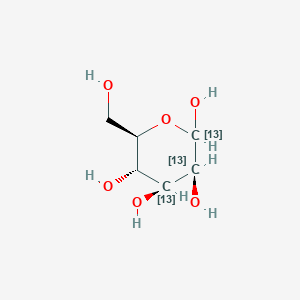
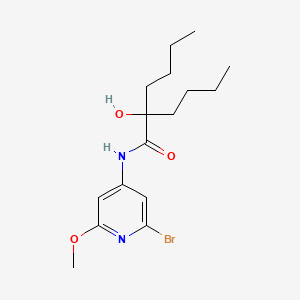

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
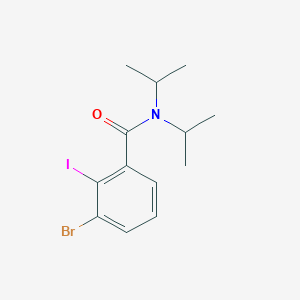
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)

![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
